Crotonic acid, 2-bromo-
Overview
Description
Crotonic acid, 2-bromo- is a brominated derivative of crotonic acid, which is a short-chain unsaturated carboxylic acid The chemical structure of crotonic acid, 2-bromo- is characterized by the presence of a bromine atom attached to the second carbon of the crotonic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of crotonic acid, 2-bromo- typically involves the bromination of crotonic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCOOH} + \text{NBS} \rightarrow \text{CH}_3\text{CBr=CHCOOH} + \text{Succinimide} ]
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates. The use of green solvents such as ethyl acetate or acetonitrile is preferred to minimize environmental impact.
Types of Reactions:
Oxidation: Crotonic acid, 2-bromo- can undergo oxidation reactions to form corresponding peracids.
Reduction: Reduction of crotonic acid, 2-bromo- can yield crotyl alcohol or butyric acid.
Substitution: The bromine atom in crotonic acid, 2-bromo- can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Zinc (Zn) and sulfuric acid (H2SO4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products:
Oxidation: 2,3-Dihydroxybutyric acid.
Reduction: Crotyl alcohol, butyric acid.
Substitution: Various substituted butyric acids.
Scientific Research Applications
Crotonic acid, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceutically active compounds, such as protein kinase inhibitors.
Biology: Studied for its effects on plant growth and seed germination.
Industry: Utilized in the production of polymers and copolymers through radical polymerization processes.
Mechanism of Action
The mechanism of action of crotonic acid, 2-bromo- involves its ability to participate in radical reactions. The bromine atom can form a bromine radical under appropriate conditions, which can then initiate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Crotonic Acid: The parent compound, which lacks the bromine atom.
Isocrotonic Acid: The cis-isomer of crotonic acid.
3-Bromocrotonic Acid: Another brominated derivative with the bromine atom at the third carbon.
Comparison:
Crotonic Acid: Crotonic acid, 2-bromo- has enhanced reactivity due to the presence of the bromine atom, making it more suitable for certain chemical transformations.
Isocrotonic Acid: The trans-configuration of crotonic acid, 2-bromo- provides different steric and electronic properties compared to isocrotonic acid.
3-Bromocrotonic Acid: The position of the bromine atom affects the reactivity and the types of reactions the compound can undergo. Crotonic acid, 2-bromo- has unique reactivity patterns compared to 3-bromocrotonic acid.
Properties
IUPAC Name |
(Z)-2-bromobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKDQYYTAOTPL-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-23-8, 5405-34-5 | |
Record name | Crotonic acid, 2-bromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2-Butenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.